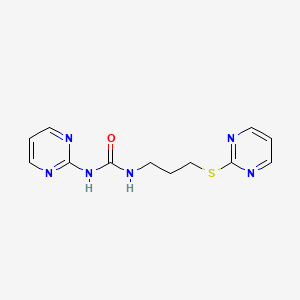

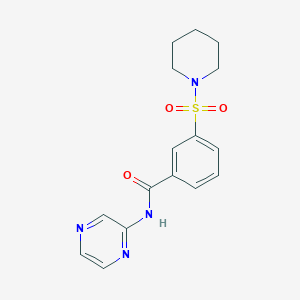

![molecular formula C16H13N3O B2681258 N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide CAS No. 2035036-15-6](/img/structure/B2681258.png)

N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is one of the important cores of nitrogen ring junction heterocyclic compounds . These compounds have an emerging interest in synthetic as well as medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridines has been achieved through various methods. A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds has been developed . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .

Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This structure makes them versatile, easy to prepare, and allows for further ring extension like electron gaining and donating in pyrazolo pyridine, which can make a difference in chemical property .

Scientific Research Applications

Antitumor Activity

Pyrazolo[1,5-a]pyrimidines exhibit promising anticancer potential. Researchers have synthesized various derivatives of this scaffold and investigated their effects on cancer cells. These compounds may act as inhibitors of specific enzymes (such as cyclin-dependent kinases and phosphodiesterases), which play crucial roles in cancer progression .

Enzymatic Inhibition

The compound’s structure allows for modifications throughout its periphery, making it an attractive scaffold for drug design. Researchers have explored its inhibitory activity against enzymes involved in diseases like cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .

Photophysical Properties

Pyrazolo[1,5-a]pyrimidines possess significant photophysical properties. Their rigid, planar structure makes them useful in material science, particularly in optoelectronic devices. Understanding their electronic properties and photoluminescence behavior is essential for potential applications in organic electronics .

Drug Design and Combinatorial Libraries

Due to its synthetic versatility, the pyrazolo[1,5-a]pyrimidine scaffold serves as a privileged platform for combinatorial library design. Medicinal chemists can modify its structure to create diverse derivatives, potentially leading to novel drug candidates .

Organic Electronics

Beyond their therapeutic potential, pyrazolo[1,5-a]pyrimidines have been explored for their use in organic electronics. Their electronic properties make them suitable as electron transport materials, and they may find applications in optoelectronic devices .

Fluorophores and Optical Applications

Recent studies have identified specific pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications. Their simpler and greener synthetic methodologies, along with tunable photophysical properties, make them attractive for use in fluorescence-based technologies .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science recently . The growing wealth of pyrazolo[1,5-a]pyridine analogs focuses on synthetic strategies in current years . This suggests that there is a promising future for the development and application of these compounds in various fields.

properties

IUPAC Name |

(E)-3-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(7-6-13-4-2-1-3-5-13)18-14-9-11-19-15(12-14)8-10-17-19/h1-12H,(H,18,20)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKJLNICOBBDHY-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

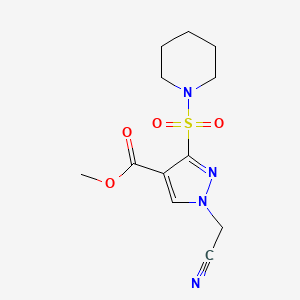

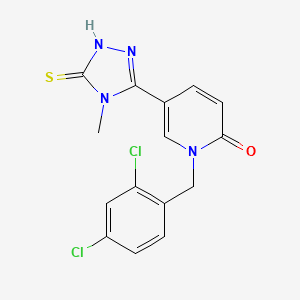

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)

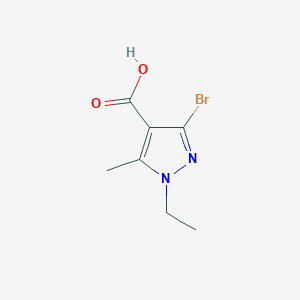

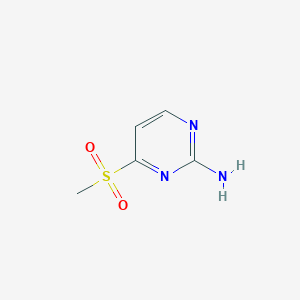

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)

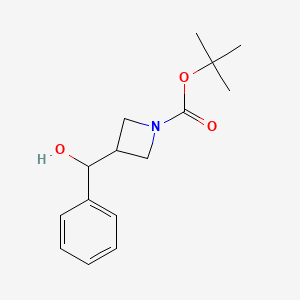

![[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone](/img/structure/B2681187.png)

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681193.png)

![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)